3-(3-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)urea
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Overview
Description
3-(3-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)urea is a chemical compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorinated aromatic ring and a hydroxyethyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)urea typically involves the reaction of 3-chloro-4-methylaniline with ethylene carbonate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with urea to yield the final product. The reaction conditions usually involve heating the mixture to a temperature of around 100-120°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)urea undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chlorinated aromatic ring can be reduced to form a dechlorinated product.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(3-Chloro-4-methylphenyl)-1-(2-oxoethyl)urea.
Reduction: Formation of 3-(4-methylphenyl)-1-(2-hydroxyethyl)urea.
Substitution: Formation of 3-(3-substituted-4-methylphenyl)-1-(2-hydroxyethyl)urea.
Scientific Research Applications
3-(3-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)urea involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the chlorinated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-1-(2-hydroxyethyl)urea
- 3-(4-Methylphenyl)-1-(2-hydroxyethyl)urea
- 3-(3-Chloro-4-methylphenyl)-1-(2-methoxyethyl)urea
Uniqueness
3-(3-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)urea is unique due to the presence of both a chlorinated aromatic ring and a hydroxyethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
87919-17-3 |
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Molecular Formula |
C10H13ClN2O2 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(2-hydroxyethyl)urea |
InChI |
InChI=1S/C10H13ClN2O2/c1-7-2-3-8(6-9(7)11)13-10(15)12-4-5-14/h2-3,6,14H,4-5H2,1H3,(H2,12,13,15) |
InChI Key |
QMHYLFJGDLSVCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCO)Cl |
Origin of Product |
United States |
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